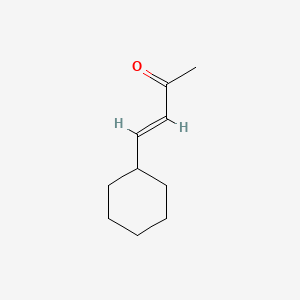

3-Buten-2-one, 4-cyclohexyl-

Description

Contextualization within Alpha,Beta-Unsaturated Ketones

3-Buten-2-one, 4-cyclohexyl- is classified as an α,β-unsaturated ketone. wikipedia.org This class of organic compounds is characterized by a core structure where a carbon-carbon double bond is conjugated with a carbonyl group (C=O). wikipedia.org This arrangement, specifically (O=CR)−Cα=Cβ−R, results in a delocalized system of pi-electrons across the O=C–C=C framework. fiveable.me

The defining feature of α,β-unsaturated ketones is their unique reactivity profile. Unlike simple ketones, they possess two electrophilic sites susceptible to nucleophilic attack: the carbonyl carbon and the β-carbon. wikipedia.org This dual reactivity is a direct consequence of the electronic communication between the alkene and carbonyl functional groups. pressbooks.pub

Significance in Contemporary Organic Synthesis and Chemical Research

The unique reactivity of α,β-unsaturated ketones makes them valuable building blocks in organic synthesis. fiveable.me 3-Buten-2-one, 4-cyclohexyl-, in particular, has been noted for its role as a potential intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai For instance, it can serve as a precursor in the synthesis of biologically relevant molecules. cymitquimica.com

Research has explored its utility in various reactions. For example, it is a known starting material for producing cyclic ketones and has been investigated for its applications in creating novel compounds. google.comgoogle.com Its structure lends itself to reactions such as aldol (B89426) condensations and Michael additions, which are fundamental processes for forming new carbon-carbon bonds. wikipedia.orgpressbooks.pub The presence of the cyclohexyl group can also influence the stereochemical outcome of these reactions, a critical aspect in the synthesis of chiral molecules. ontosight.ai

Overview of Key Structural Features Impacting Reactivity and Transformations

The reactivity of 3-Buten-2-one, 4-cyclohexyl- is governed by several key structural elements:

The Conjugated System: The α,β-unsaturation creates a conjugated system that delocalizes electron density. This delocalization makes the β-carbon electrophilic and susceptible to conjugate (or 1,4-) addition by soft nucleophiles. wikipedia.org Harder nucleophiles tend to favor direct (or 1,2-) addition at the carbonyl carbon. pressbooks.pub

The Carbonyl Group: The ketone's carbonyl group is a primary site of reactivity, undergoing nucleophilic addition and serving as a handle for various transformations. It strongly influences the acidity of the α-protons, although in this specific molecule, there are no protons on the α-carbon of the double bond.

The Cyclohexyl Group: This bulky, non-polar aliphatic group attached to the β-carbon has a significant steric influence. It can hinder the approach of nucleophiles to the β-carbon and the nearby carbonyl group, thereby affecting reaction rates and selectivity. nih.gov This steric hindrance can be exploited to control the regioselectivity of certain reactions.

| Structural Feature | Impact on Reactivity | Common Transformations |

| α,β-Unsaturated System | Creates two electrophilic sites (carbonyl C and β-C), allowing for both 1,2- and 1,4-additions. wikipedia.orgpressbooks.pub | Michael Addition, Robinson Annulation, Hydrogenation of the C=C bond. wikipedia.orgpressbooks.pub |

| Ketone Carbonyl Group | Acts as an electrophilic site and activates adjacent bonds. | Nucleophilic Addition, Reduction to an alcohol, Wittig reaction. |

| Cyclohexyl Substituent | Exerts steric hindrance, influencing the regioselectivity and stereoselectivity of reactions. nih.gov | Can direct the approach of reagents to the less hindered face of the molecule. |

This interplay of electronic and steric factors makes 3-Buten-2-one, 4-cyclohexyl- a versatile substrate in the hands of synthetic chemists, enabling the construction of complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-cyclohexylbut-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(11)7-8-10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJXLLHDHUDWFH-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7064578 | |

| Record name | 3-Buten-2-one, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7152-32-1, 41437-84-7 | |

| Record name | 3-Buten-2-one, 4-cyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexyl-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041437847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-2-one, 4-cyclohexyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-2-one, 4-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7064578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexyl-3-buten-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYL-3-BUTEN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM82ZQ3CVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Reaction Mechanisms Involving 3 Buten 2 One, 4 Cyclohexyl

Mechanistic Studies of Addition Reactions to the Alpha,Beta-Unsaturated Ketone System

The conjugated π-system of 3-Buten-2-one, 4-cyclohexyl-, allows for two main types of addition reactions: conjugate (Michael) addition and electrophilic addition to the olefinic moiety. The electronic properties of the molecule, specifically the electron-withdrawing nature of the carbonyl group, play a crucial role in determining the preferred reaction pathway. openstax.orglibretexts.org

Conjugate addition, also known as 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. openstax.org In the case of 3-Buten-2-one, 4-cyclohexyl-, this involves the addition of a nucleophile to the carbon-carbon double bond rather than directly to the carbonyl carbon.

The mechanism of conjugate addition is initiated by the attack of a nucleophile on the β-carbon of the α,β-unsaturated system. The electronegative oxygen atom of the carbonyl group withdraws electron density from the conjugated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. openstax.orglibretexts.org This initial step results in the formation of a resonance-stabilized enolate ion intermediate. openstax.org

| Step | Description |

| 1 | A nucleophile (Nu⁻) attacks the electrophilic β-carbon of 3-Buten-2-one, 4-cyclohexyl-. |

| 2 | The π-electrons from the C=C double bond shift to the α-carbon, and the π-electrons from the C=O bond move to the oxygen atom, forming a resonance-stabilized enolate intermediate. |

| 3 | The enolate intermediate is protonated, typically on the α-carbon, by a proton source (e.g., from a solvent or added acid). libretexts.org |

| 4 | This leads to the final saturated ketone product, where the nucleophile has added to the β-carbon and a hydrogen atom has added to the α-carbon. libretexts.org |

This pathway is favored by "soft" nucleophiles, such as organocuprates, enamines, and thiols. In contrast, "hard" nucleophiles, like organolithium reagents, may favor direct 1,2-addition to the carbonyl carbon. rsc.org

Tautomerism is fundamental to the final stage of the conjugate addition mechanism. The enolate ion formed after the initial nucleophilic attack is a key intermediate. openstax.org Upon protonation, this enolate can form an enol. libretexts.org However, for most simple ketones, the keto form is significantly more stable than the enol form, and the equilibrium strongly favors the ketone. masterorganicchemistry.comyoutube.com

The process involves the following equilibrium:

Enolate Formation : As described above, nucleophilic attack generates a resonance-stabilized enolate.

Protonation : The enolate is protonated, which can occur at either the α-carbon or the oxygen atom. Protonation at the α-carbon directly yields the final keto product.

Enol Intermediate : Protonation on the oxygen atom yields an enol intermediate. masterorganicchemistry.com

Tautomerization : The enol rapidly tautomerizes to the more thermodynamically stable keto form. This interconversion can be catalyzed by either acid or base. masterorganicchemistry.com

The stability of the keto form drives the reaction towards the final saturated ketone product. masterorganicchemistry.combluffton.edu

| Tautomeric Form | Key Structural Feature | Relative Stability |

| Keto Form | Carbonyl group (C=O) | Generally favored masterorganicchemistry.comyoutube.com |

| Enol Form | Hydroxyl group bonded to a C=C double bond | Generally less favored masterorganicchemistry.com |

While less common for α,β-unsaturated ketones compared to conjugate addition, electrophilic addition across the carbon-carbon double bond can occur. In this reaction, the π-bond of the alkene acts as a nucleophile, attacking an electrophilic species. ksu.edu.salibretexts.org

The mechanism proceeds in two main steps:

Attack of the π-bond on the electrophile (E⁺), forming a carbocation intermediate. ksu.edu.sa

Attack of a nucleophile (Nu⁻) on the carbocation. ksu.edu.sa

The formation of a carbocation intermediate is a critical step in electrophilic addition. pearson.com When an electrophile, such as a proton from a hydrogen halide (H-X), adds to the double bond of 3-Buten-2-one, 4-cyclohexyl-, two potential carbocations could be formed.

| Point of Electrophilic Attack | Resulting Carbocation | Stability Factors |

| Attack at β-carbon | Carbocation at the α-carbon | Stabilized by resonance with the adjacent carbonyl group. |

| Attack at α-carbon | Carbocation at the β-carbon | Stabilized by the inductive effect and hyperconjugation from the adjacent cyclohexyl group and C-H bonds. youtube.com |

The stability of the resulting carbocation intermediate dictates the regioselectivity of the reaction. The carbocation at the α-position is significantly stabilized by resonance, where the positive charge can be delocalized onto the electronegative oxygen atom. This makes the formation of the α-carbocation more favorable. The subsequent attack by a nucleophile (e.g., a halide ion) on this carbocation leads to the final product. ksu.edu.sayoutube.com

Electrophilic Addition to the Olefinic Moiety

Pericyclic Rearrangements and Cyclization Mechanisms

Pericyclic reactions are concerted processes that occur in a single step through a cyclic transition state, without the formation of any intermediates. msu.edulibretexts.org The α,β-unsaturated ketone moiety in 3-Buten-2-one, 4-cyclohexyl-, can participate in several types of pericyclic reactions, most notably cycloadditions.

Cycloaddition Reactions: In a cycloaddition reaction, two π-systems combine to form a ring by creating two new sigma bonds. libretexts.org The double bond in 3-Buten-2-one, 4-cyclohexyl-, can act as a π-system in these reactions.

[4+2] Cycloaddition (Diels-Alder Reaction) : The α,β-unsaturated ketone system is an excellent dienophile ("diene-loving") for the Diels-Alder reaction due to the electron-withdrawing effect of the carbonyl group. It can react with a conjugated diene to form a six-membered ring. The reaction is typically concerted and highly stereospecific. msu.edulibretexts.org

[2+2] Cycloaddition : Photochemically induced [2+2] cycloadditions can occur between the alkene of the enone and another alkene, forming a four-membered cyclobutane (B1203170) ring. Thermal [2+2] cycloadditions are generally less common. libretexts.org

Electrocyclic Reactions: These are intramolecular pericyclic reactions that involve the formation of a sigma bond between the termini of a conjugated π-system, leading to a ring, or the reverse ring-opening process. libretexts.org While 3-Buten-2-one, 4-cyclohexyl-, itself does not have the extended π-system required to undergo a typical electrocyclic reaction, its derivatives or reaction products might.

Sigmatropic Rearrangements: These reactions involve the migration of a sigma bond across a π-electron system. libretexts.org This class of pericyclic reactions is less directly applicable to the ground state of 3-Buten-2-one, 4-cyclohexyl-, but could be relevant for its enol or enolate forms, which possess a more extended conjugated system.

Electrocyclization Processes

Electrocyclic reactions are a class of pericyclic reactions characterized by the formation of a sigma bond at the expense of a pi bond (ring-closing) or the reverse (ring-opening) in a conjugated pi system. masterorganicchemistry.com These reactions are concerted and stereospecific, with the stereochemical outcome dictated by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. The reactivity depends on whether the process is initiated thermally or photochemically and the number of pi electrons involved in the system.

For a molecule like 3-Buten-2-one, 4-cyclohexyl-, the 4-pi electron system of the conjugated enone could theoretically participate in an electrocyclic ring closure. However, the formation of a highly strained four-membered ring (an oxetene) makes this process generally unfavorable under thermal conditions. masterorganicchemistry.com More commonly, electrocyclization is observed in more extended conjugated systems, such as trienes, which can close to form cyclohexadienes.

Table 2: Woodward-Hoffmann Rules for Electrocyclic Reactions

| Number of π Electrons | Reaction Condition | Allowed Stereochemistry |

| 4n (e.g., 4, 8, 12) | Thermal | Conrotatory |

| 4n (e.g., 4, 8, 12) | Photochemical | Disrotatory |

| 4n + 2 (e.g., 6, 10) | Thermal | Disrotatory |

| 4n + 2 (e.g., 6, 10) | Photochemical | Conrotatory |

Catalytic Reaction Mechanisms

Catalytic methods offer efficient and selective pathways for the transformation of functional groups within 3-Buten-2-one, 4-cyclohexyl-. Hydrogenation is a key catalytic reaction for this class of compounds.

Metal-Catalyzed Hydrogenation Mechanisms of Alpha,Beta-Unsaturated Ketones

The catalytic hydrogenation of α,β-unsaturated ketones like 3-Buten-2-one, 4-cyclohexyl- is a widely used reduction method. This reaction typically involves the addition of molecular hydrogen (H₂) across the double bonds in the presence of a heterogeneous metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). chemistrytalk.orgyoutube.com

The mechanism occurs on the surface of the metal catalyst. First, hydrogen gas is adsorbed onto the metal surface, and the H-H bond is weakened or cleaved to form metal-hydride bonds. chemistrytalk.org The α,β-unsaturated ketone also adsorbs onto the metal surface. The reaction then proceeds via the stepwise transfer of hydrogen atoms from the metal surface to the adsorbed substrate. chemistrytalk.org This process results in a syn-addition of the two hydrogen atoms, meaning they add to the same face of the double bond. youtube.comyoutube.com

In the hydrogenation of α,β-unsaturated ketones, there are two reducible functional groups: the carbon-carbon double bond (olefin) and the carbon-oxygen double bond (ketone). The regioselectivity of the reaction—that is, which double bond is reduced preferentially—is highly dependent on the choice of catalyst, solvent, and reaction conditions (temperature and pressure).

Reduction of the C=C Double Bond: Typically, the carbon-carbon double bond is more readily hydrogenated than the carbonyl group. Catalysts like palladium on carbon (Pd/C) are highly effective for the selective reduction of the olefin, yielding the corresponding saturated ketone (4-cyclohexyl-2-butanone). This selectivity arises because alkenes generally adsorb more strongly to the catalyst surface than ketones under standard conditions.

Reduction of the C=O Double Bond: Reduction of the carbonyl group to a secondary alcohol can be achieved, but often requires more forcing conditions or specific catalysts. For instance, Raney Nickel may reduce both functional groups. chemistrytalk.org In some cases, specific catalyst systems, such as certain rhodium complexes, can be tuned to favor hydrogenation of one group over the other. tcichemicals.com

Complete Reduction: Under more vigorous conditions, such as higher hydrogen pressure, higher temperatures, or with highly active catalysts like platinum oxide (PtO₂), both the olefin and the ketone functionalities can be fully reduced to yield the saturated alcohol (4-cyclohexyl-2-butanol).

The solvent can also play a crucial role. A study on the hydrogenation of 4-phenyl-2-butanone showed that the selectivity between aromatic ring and carbonyl hydrogenation varied with the solvent, indicating that the local environment of the catalyst surface influences which part of the molecule is more readily adsorbed and reduced. researchgate.net

Table 3: Regioselectivity in the Hydrogenation of a Generic α,β-Unsaturated Ketone

| Catalyst/Conditions | Primary Product | Reduced Bond |

| Pd/C, H₂ (1 atm), Room Temp. | Saturated Ketone | C=C |

| PtO₂, H₂, High Pressure | Saturated Alcohol | C=C and C=O |

| Rhodium Complexes (e.g., Wilkinson's catalyst) | Saturated Ketone | C=C (typically) |

| Raney Ni, H₂, High Temp/Pressure | Saturated Alcohol | C=C and C=O |

Influence of Solvent on Reaction Selectivity in Catalytic Hydrogenation

The choice of solvent plays a critical role in the catalytic hydrogenation of α,β-unsaturated ketones like 3-Buten-2-one, 4-cyclohexyl-, dictating the selectivity between the reduction of the carbon-carbon double bond and the carbonyl group. In the hydrogenation of analogous compounds such as 4-phenyl-2-butanone over platinum-based catalysts, the solvent has been shown to significantly impact the reaction pathway.

Research indicates that alkane solvents favor the hydrogenation of the unsaturated bond, leading to the corresponding saturated ketone. For instance, in non-polar alkane solvents, a high selectivity towards the formation of the saturated ketone (e.g., 4-cyclohexyl-2-butanone) is observed. This preference is attributed to the strong adsorption of the molecule's ring system onto the platinum catalyst surface compared to the weaker adsorption of the alkane solvent. Conversely, when polar solvents like alcohols or aromatic solvents are used, the hydrogenation of the carbonyl group becomes more competitive. This shift in selectivity is due to the solvent molecules competing for adsorption sites on the catalyst surface, thereby altering the orientation of the substrate and influencing which functional group is more accessible for hydrogenation.

| Solvent Type | Primary Product | Observed Selectivity | Plausible Reason |

|---|---|---|---|

| Alkanes (e.g., n-hexane, n-decane) | Saturated Ketone (4-Cyclohexyl-2-butanone) | High (e.g., 67-81%) | Strong adsorption of the substrate's ring system on the catalyst compared to the weak adsorption of the solvent. |

| Aromatics & Alcohols | Unsaturated Alcohol / Saturated Alcohol | Increased Carbonyl Hydrogenation | Solvent competes for catalyst active sites, altering substrate orientation and favoring C=O bond reduction. |

| Halogenated Alkanes (e.g., dichloroethane) | Saturated Ketone (Major) / Saturated Alcohol (Significant) | Mixed | Solvent interaction leads to a different product distribution, with increased formation of the fully hydrogenated product. |

Photoredox-Catalyzed Cycloaddition Mechanisms

Photoredox catalysis offers a powerful method for initiating cycloaddition reactions involving α,β-unsaturated ketones, such as 3-Buten-2-one, 4-cyclohexyl-. The general mechanism for a [2+2] cycloaddition begins with the excitation of a photocatalyst (e.g., Ru(bpy)₃²⁺) by visible light. nih.govwikipedia.org The excited photocatalyst can then engage in a single-electron transfer (SET) with the enone substrate.

This electron transfer reduces the enone to a radical anion intermediate. nih.gov This key radical anion is significantly more reactive than the ground-state enone and can subsequently react with another ground-state alkene molecule. The reaction proceeds through the formation of a carbon-carbon bond, generating a diradical intermediate which then undergoes spin inversion and cyclization to form the cyclobutane ring product. illinois.edu The photocatalyst is regenerated in a catalytic cycle, allowing the reaction to proceed with only a catalytic amount of the sensitizer. The presence of Lewis or Brønsted acids can further modulate the reactivity of the enone and stabilize the radical anion intermediate, influencing the reaction pathway. nih.gov

Formal Carbyne Transformation Utilizing Alpha,Beta-Unsaturated Carbonyls

Recent advancements in photoredox catalysis have enabled the generation of carbyne equivalents, which are highly reactive monovalent carbon species with three non-bonded electrons. nih.gov A catalytic strategy using visible light generates diazomethyl radicals that act as direct equivalents of carbyne species. nih.gov While direct cycloaddition with these species is not the primary pathway, the radical nature of these carbyne equivalents can be exploited in reactions with α,β-unsaturated carbonyls.

The transformation can be envisioned to proceed via the generation of the carbyne equivalent, which, due to its radical character, can add to the β-position of an α,β-unsaturated ketone like 3-Buten-2-one, 4-cyclohexyl-. This addition would form an α-carbonyl radical. rsc.org This highly reactive intermediate can then be trapped or undergo further transformations. This approach represents a novel strategy for the functionalization of α,β-unsaturated systems, leveraging the unique reactivity of photoredox-generated carbyne equivalents to form complex molecular architectures. nih.gov

Organocatalytic Reaction Pathways

Organocatalysis provides a metal-free approach to activate α,β-unsaturated ketones for various transformations. A primary mode of activation involves the use of chiral secondary amines, which react with the ketone to form key intermediates that steer the reaction's stereochemical outcome. nih.gov This activation strategy is central to a wide range of asymmetric reactions, including Michael additions and cycloadditions. mdpi.comresearchgate.net

The reaction of an α,β-unsaturated ketone with a chiral secondary amine catalyst leads to the formation of two key species: iminium ions and enamines. Iminium ion catalysis involves the condensation of the amine with the carbonyl, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the α,β-unsaturated system. nih.govtum.de This activation enhances the electrophilicity of the β-carbon, making it more susceptible to attack by nucleophiles. Conversely, enamine catalysis involves the formation of a nucleophilic enamine intermediate, which can then react with various electrophiles. nih.govnobelprize.org Often, these two modes of catalysis can operate in a concerted or sequential manner within a single catalytic cycle.

Imine-Iminium Formation and Enamine Hydrolysis in Catalysis

The catalytic cycle in many organocatalytic reactions involving α,β-unsaturated ketones begins with the reversible condensation of the ketone with a chiral secondary amine catalyst. This reaction forms a carbinolamine intermediate, which then dehydrates to generate a positively charged iminium ion. acs.org This iminium ion is the key activated species, rendering the β-carbon of the original ketone highly electrophilic.

Following the formation of the iminium ion, a nucleophile attacks the β-carbon. This step typically determines the stereochemistry of the final product, as the chiral catalyst shields one face of the molecule, directing the nucleophile to the other. The resulting intermediate is an enamine. acs.org The catalytic cycle is completed by the hydrolysis of this enamine. masterorganicchemistry.com The addition of water to the enamine regenerates the carbonyl group of the product and releases the chiral amine catalyst, allowing it to re-enter the cycle. nih.gov The efficiency of this hydrolysis step is often crucial for achieving high catalyst turnover. mdpi.com

Applications of 3 Buten 2 One, 4 Cyclohexyl in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block (Synthon)

A synthetic building block, or synthon, is a molecule whose structure forms a key part of a synthetic strategy. Due to its dual functionality—the reactive carbon-carbon double bond and the carbonyl group—4-cyclohexyl-3-buten-2-one serves as a versatile precursor in various synthetic endeavors.

The cyclohexyl and cyclohexenone motifs are core structural features in numerous pharmaceutically active compounds. uni-koeln.de The utility of 4-cyclohexyl-3-buten-2-one has been demonstrated in the synthesis of precursors for bioactive molecules. For instance, it serves as a substrate in organocatalytic asymmetric epoxidation reactions. scienceopen.com These reactions convert the enone into chiral epoxides and peroxyhemiketals, which are valuable intermediates. scienceopen.com These intermediates are significant as they are related to the synthesis of analogues of natural products like plakinic acid A and mycangimycin, which have shown antifungal and anticancer properties. scienceopen.com The incorporation of the lipophilic cyclohexyl group is a common strategy in medicinal chemistry to potentially enhance the biological activity or pharmacokinetic properties of a drug candidate. Furthermore, the use of all-cis 2,3,4,5,6-pentafluorocyclohexyl building blocks in medicinal chemistry highlights the importance of substituted cyclohexane (B81311) rings in the discovery of new bioactive compounds. pinpools.com

While the enone functional group is a common feature in molecules designed for agrochemical applications, specific, documented instances of 4-cyclohexyl-3-buten-2-one being used directly in the synthesis of commercial agrochemicals are not extensively reported in publicly available scientific literature. However, its structural components are relevant to the field, as α,β-unsaturated ketones are known precursors for various heterocyclic compounds used as pesticides and herbicides.

The application of 4-cyclohexyl-3-buten-2-one as a direct precursor for advanced materials is not well-documented. The development of functional materials often relies on molecules with specific electronic, optical, or self-assembly properties. While the conjugated enone system possesses electronic features, its role in creating materials with specific, advanced properties has not been a primary focus of reported research.

As a molecule containing a reactive double bond (an olefin), 4-cyclohexyl-3-buten-2-one belongs to a class of compounds that can potentially act as monomers in polymerization reactions. Some commercial suppliers classify the compound in categories that include resins and polymer dispersions. chemsrc.com However, detailed studies or patents describing the polymerization of 4-cyclohexyl-3-buten-2-one or its incorporation into polymer chains are not widely available. The reactivity of the α,β-unsaturated ketone system could, in principle, allow it to participate in various polymerization mechanisms, though this application remains largely exploratory.

Chemical Transformations for the Derivatization of the Butenone Skeleton

The chemical reactivity of 4-cyclohexyl-3-buten-2-one is centered around its enone moiety, which is susceptible to both 1,2-addition (at the carbonyl carbon) and 1,4-conjugate addition (at the β-carbon). This allows for a wide range of derivatizations to modify the butenone skeleton.

A significant transformation involving a structurally analogous compound is the synthesis of substituted cyclohexenone carboxylic acids. Research has shown that 4-phenyl-3-buten-2-one (B7806413) can react with pyruvic acid under microwave-assisted conditions to generate a 4,5-disubstituted cyclohex-2-en-1-one-3-carboxylic acid. This reaction proceeds via a diastereospecific-sigmatropic rearrangement, demonstrating a sophisticated method for constructing complex cyclic systems.

By analogy, this synthetic strategy can be applied to 4-cyclohexyl-3-buten-2-one to produce cyclohexyl-substituted cyclohexenone acids. The reaction involves the formation of a six-membered ring, incorporating atoms from both the enone and the pyruvic acid, yielding a highly functionalized product.

Table 1: Synthesis of Substituted Cyclohexenone Acid from an Enone Precursor This table is based on the analogous reaction with 4-phenyl-3-buten-2-one as described in the literature.

| Parameter | Description |

| Reactant 1 | 4-cyclohexyl-3-buten-2-one (analogous) |

| Reactant 2 | Pyruvic acid |

| Reagent | Sodium Hydroxide (B78521) (NaOH) |

| Solvent | Toluene |

| Conditions | Microwave heating (e.g., 135 °C) |

| Product Type | Cyclohexyl-substituted cyclohex-2-en-1-one-3-carboxylic acid |

| Key Transformation | -Sigmatropic Rearrangement |

Preparation of Heterocyclic Compounds from Butenone Synthons

The electrophilic nature of both the carbonyl carbon and the β-carbon of the enone system in 3-Buten-2-one, 4-cyclohexyl- makes it an excellent substrate for reactions with dinucleophiles, leading to the formation of various heterocyclic compounds. These reactions often proceed through an initial Michael addition, followed by an intramolecular condensation.

The synthesis of five and six-membered heterocycles using 3-Buten-2-one, 4-cyclohexyl- can be achieved with a high degree of regioselectivity, dictated by the nature of the dinucleophile and the reaction conditions.

Pyrazoles (Five-Membered): The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a well-established method for the synthesis of pyrazoles. Specifically, the condensation of 3-Buten-2-one, 4-cyclohexyl- with hydrazine hydrate (B1144303) would be expected to initially form a hydrazone, which then undergoes intramolecular cyclization and subsequent dehydration (or oxidation) to yield a 3-cyclohexylmethyl-5-methyl-1H-pyrazole. The regioselectivity is controlled by the initial nucleophilic attack of the hydrazine at the carbonyl carbon, followed by cyclization involving the β-carbon. Studies on similar systems, such as the reaction of trans-4-phenyl-3-buten-2-one with tosylhydrazones, have demonstrated the successful synthesis of 3,5-disubstituted-1H-pyrazoles mdpi.com.

Pyrimidines (Six-Membered): Six-membered heterocycles like pyrimidines can be synthesized through a [3+3] annulation reaction. The reaction of an α,β-unsaturated ketone, such as 4-cyclohexyl-3-buten-2-one, with an amidine hydrochloride provides a facile route to multi-substituted pyrimidines rsc.orgrsc.org. The reaction proceeds via a condensation to form a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the aromatic pyrimidine. The use of different amidines and reaction conditions can afford a variety of substituted pyrimidines mdpi.com.

| Heterocycle | Reagent | General Reaction Scheme |

| Pyrazole | Hydrazine | α,β-Unsaturated Ketone + Hydrazine → Pyrazoline → Pyrazole |

| Pyrimidine | Amidine | α,β-Unsaturated Ketone + Amidine → Dihydropyrimidine → Pyrimidine |

Generation of Functionalized Carbocycles

The carbon framework of 3-Buten-2-one, 4-cyclohexyl- can be elaborated to form various functionalized carbocyclic systems. One notable transformation is the Nazarov cyclization, which converts divinyl ketones into cyclopentenones through a 4π-electrocyclic ring closure wikipedia.orgorganic-chemistry.org. While not a divinyl ketone itself, 3-Buten-2-one, 4-cyclohexyl- can be converted into a suitable precursor. For instance, a vinyl group could be introduced at the α-position of the ketone. The resulting divinyl ketone, upon treatment with a Lewis or Brønsted acid, would undergo cyclization to form a cyclopentenone bearing a cyclohexylmethyl group thermofisher.com. The stereochemical outcome of the Nazarov cyclization can be highly diastereospecific, allowing for the construction of complex cyclopentanoid structures, including those with vicinal all-carbon quaternary stereocenters nih.gov.

The general applicability of the Nazarov cyclization has been demonstrated in the total synthesis of various natural products thermofisher.com. The reactivity and selectivity of the cyclization are influenced by the substitution pattern on the dienone backbone researchgate.net.

Conversion to Nitrile Compounds

The transformation of 3-Buten-2-one, 4-cyclohexyl- into a nitrile-containing compound can be envisioned through several synthetic strategies. One approach involves the conjugate addition of a cyanide source, a reaction known as hydrocyanation. The hydrocyanation of α,β-unsaturated ketones can be achieved using various reagents, such as diethylaluminum cyanide, to afford β-cyanoketones.

Alternatively, the ketone functionality itself can be converted into a nitrile. A two-step sequence involving the formation of a cyanophosphate from the ketone, followed by its reduction, can yield the corresponding nitrile researchgate.net. Another method for the direct conversion of ketones to nitriles involves the use of tosylmethyl isocyanide (TosMIC) organic-chemistry.org. This reaction proceeds via a reductive cyanation mechanism.

| Transformation | Reagent/Method | Product Type |

| Hydrocyanation | Diethylaluminum cyanide | β-Cyanoketone |

| Ketone to Nitrile | 1. Diethyl phosphorocyanidate, LiCN 2. Boron trifluoride etherate | α,β-Unsaturated Nitrile |

| Reductive Cyanation | Tosylmethyl isocyanide (TosMIC) | Saturated Nitrile |

Strategic Utilization in Multi-Step Synthetic Sequences

Robinson Annulation Processes with Butenone Analogues

The Robinson annulation is a powerful ring-forming reaction in organic chemistry that creates a six-membered ring by combining a Michael addition with a subsequent intramolecular aldol (B89426) condensation libretexts.orgwikipedia.orgmasterorganicchemistry.com. In this sequence, an enolate nucleophile, typically from a ketone or a β-dicarbonyl compound, adds to an α,β-unsaturated ketone, which acts as the Michael acceptor libretexts.org. The resulting 1,5-dicarbonyl intermediate then undergoes an intramolecular aldol condensation to form a cyclohexenone ring byjus.comjk-sci.com.

3-Buten-2-one, 4-cyclohexyl- can serve as a sterically hindered analogue of methyl vinyl ketone in Robinson annulation reactions. The presence of the bulky cyclohexyl group can influence the stereochemical outcome of the Michael addition and may require modified reaction conditions to overcome potential steric hindrance byjus.comtandfonline.com. The general mechanism involves the formation of a new six-membered ring fused to the cyclic ketone that provided the initial enolate researchgate.net. This methodology is fundamental to the synthesis of steroids, terpenoids, and other polycyclic natural products wikipedia.orgbyjus.com.

Mechanism of Robinson Annulation:

Michael Addition: An enolate is generated from a ketone (the Michael donor) using a base. This enolate then undergoes a conjugate addition to 3-Buten-2-one, 4-cyclohexyl- (the Michael acceptor).

Aldol Condensation: The resulting 1,5-dicarbonyl intermediate is then treated with a base to induce an intramolecular aldol condensation.

Dehydration: The β-hydroxy ketone formed in the aldol condensation is typically dehydrated under the reaction conditions to yield the final α,β-unsaturated cyclic ketone product.

Protection and Deprotection Strategies in Synthesis

In multi-step syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a subsequent reaction. The carbonyl group of 3-Buten-2-one, 4-cyclohexyl- can be protected as a cyclic acetal (B89532) or ketal. This is commonly achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst youtube.comyoutube.com. The resulting cyclic ketal is stable to a wide range of nucleophilic and basic conditions. The protecting group can be readily removed by treatment with aqueous acid to regenerate the ketone functionality youtube.comorganic-chemistry.org.

Conversely, the carbon-carbon double bond can be selectively reduced, for instance, through catalytic hydrogenation, to protect the ketone from reactions that might otherwise affect the enone system organic-chemistry.orgorganic-chemistry.org. This selective reduction of the C=C bond in the presence of the C=O bond is a common strategy in organic synthesis.

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |

| Ketone | Cyclic Ketal | Ethylene glycol, acid catalyst | Aqueous acid |

| Alkene | Alkane | H₂, Pd/C | - |

Advanced Spectroscopic and Computational Analysis of 3 Buten 2 One, 4 Cyclohexyl

Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable in the study of 3-Buten-2-one, 4-cyclohexyl-, offering multifaceted insights into its chemical nature. From determining the connectivity of atoms to observing the real-time progress of reactions, these methods provide a holistic view of the compound's behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-Buten-2-one, 4-cyclohexyl-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For (E)-4-cyclohexylbut-3-en-2-one, the ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The protons of the cyclohexyl ring would appear in the upfield region, typically between 1.0 and 2.2 ppm. The methyl protons adjacent to the carbonyl group would likely be a singlet at around 2.2-2.3 ppm. The olefinic protons, being part of an α,β-unsaturated system, would be deshielded and appear further downfield, likely in the range of 6.0 to 7.0 ppm. The coupling constant between these two olefinic protons would be indicative of the trans stereochemistry, typically around 15-18 Hz.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon is the most deshielded, with a characteristic chemical shift in the range of 195-200 ppm. The olefinic carbons would appear between 120 and 150 ppm. The carbons of the cyclohexyl ring and the methyl group would be found in the more shielded, upfield region of the spectrum. While a specific ¹³C NMR spectrum for this compound is noted as available in the PubChem database, detailed assignments from published research are not readily accessible nih.gov.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (E)-4-cyclohexylbut-3-en-2-one

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Cyclohexyl Protons | 1.0 - 2.2 | m | - |

| -CH₃ (acetyl) | 2.25 | s | - |

| =CH-CO | 6.15 | d | 16.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for (E)-4-cyclohexylbut-3-en-2-one

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 198.5 |

| Olefinic (=CH-CO) | 130.0 |

| Olefinic (=CH-Cyclohexyl) | 148.0 |

| Cyclohexyl (methine) | 45.0 |

| Cyclohexyl (methylene) | 25.0 - 35.0 |

In situ NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time, providing insights into reaction mechanisms and the identification of transient intermediates. For the synthesis of 3-Buten-2-one, 4-cyclohexyl-, which can be formed through reactions like the Aldol (B89426) condensation or the Wittig reaction, in situ NMR could be particularly informative.

In a potential Aldol condensation reaction between cyclohexanecarboxaldehyde (B41370) and acetone (B3395972), in situ NMR could track the consumption of the starting materials and the formation of the β-hydroxy ketone intermediate, followed by its dehydration to the final α,β-unsaturated ketone product thermofisher.comazom.com. Similarly, in a Wittig reaction, the formation and consumption of the phosphorus ylide and the appearance of the alkene product could be monitored directly in the NMR tube ucc.ie. This technique allows for the determination of reaction kinetics and can help to identify any side products or reactive intermediates, which is crucial for optimizing reaction conditions.

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For 3-Buten-2-one, 4-cyclohexyl-, the IR spectrum would be dominated by characteristic absorption bands of its key functional groups.

The most prominent feature would be the strong absorption band corresponding to the C=O stretching vibration of the ketone. Due to conjugation with the C=C double bond, this peak is expected to appear at a lower wavenumber, typically in the range of 1665-1685 cm⁻¹, compared to a saturated ketone nih.govsciepub.com. The C=C stretching vibration of the alkene would also be observable, usually in the region of 1600-1650 cm⁻¹. Additionally, the spectrum would show C-H stretching vibrations for the sp³-hybridized carbons of the cyclohexyl ring and the methyl group (typically below 3000 cm⁻¹) and the sp²-hybridized carbons of the alkene (typically above 3000 cm⁻¹). The presence of these characteristic bands in an experimental IR spectrum, such as the one available from the PubChem database, would confirm the identity of the compound nih.gov.

Table 3: Characteristic IR Absorption Bands for 3-Buten-2-one, 4-cyclohexyl-

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (conjugated ketone) | Stretch | 1665 - 1685 | Strong |

| C=C (alkene) | Stretch | 1600 - 1650 | Medium |

| C-H (sp²) | Stretch | 3000 - 3100 | Medium |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as the α,β-unsaturated ketone system in 3-Buten-2-one, 4-cyclohexyl-. This conjugated system gives rise to a π → π* electronic transition, which is expected to result in a strong absorption band in the UV region, likely around 220-250 nm. A weaker n → π* transition at a longer wavelength (around 300-330 nm) may also be observed.

The position and intensity of these absorption bands are sensitive to the molecular environment and can be used to monitor the progress of reactions that form or consume the conjugated system. For example, during the synthesis of 3-Buten-2-one, 4-cyclohexyl-, the formation of the conjugated product can be followed by monitoring the increase in absorbance at the characteristic λmax. This allows for the determination of reaction kinetics and can be a valuable tool for process optimization.

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) in the mass spectrum of 3-Buten-2-one, 4-cyclohexyl- would confirm its molecular weight of 152.23 g/mol nih.gov.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For an α,β-unsaturated ketone like this, common fragmentation pathways include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and cleavage of the cyclohexyl ring. The loss of a methyl radical (CH₃•) would result in a fragment ion at m/z 137. Loss of the acetyl group (CH₃CO•) would lead to a fragment at m/z 109. Fragmentation of the cyclohexyl ring could lead to a variety of smaller fragments. A GC-MS spectrum is available in the PubChem database, which would provide experimental data on these fragmentation patterns nih.gov. Predicted collision cross section data for various adducts of the molecule are also available, which can be useful in more advanced mass spectrometry studies uni.lu.

Table 4: Predicted Key Mass Spectrometry Fragments for 3-Buten-2-one, 4-cyclohexyl-

| m/z | Possible Fragment |

|---|---|

| 152 | [M]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 109 | [M - CH₃CO]⁺ |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |

Currently, there is no publicly available X-ray crystal structure for 3-Buten-2-one, 4-cyclohexyl-. Obtaining such data would require the synthesis of a high-quality single crystal of the compound. The resulting structural information would be invaluable for computational modeling and for understanding the steric and electronic effects that govern its reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Theoretical and Computational Chemistry for Conformational and Electronic Properties

The exploration of the chemical behavior and properties of 3-Buten-2-one, 4-cyclohexyl- at a molecular level necessitates the use of sophisticated computational models. These theoretical approaches provide insights that are often unattainable through experimental means alone.

Quantum Mechanical Calculations for Molecular Structure and Conformation

Quantum mechanical calculations are fundamental to understanding the three-dimensional arrangement of atoms in 3-Buten-2-one, 4-cyclohexyl- and the relative energies of its different spatial orientations, known as conformers.

A comprehensive conformational analysis of 3-Buten-2-one, 4-cyclohexyl- would begin with the application of ab initio and semi-empirical methods. Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, offer a high level of accuracy. nih.gov For a molecule of this size, methods such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) would be suitable for mapping the potential energy surface.

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify the calculations, making them computationally less expensive and suitable for initial explorations of the conformational landscape. These methods are particularly useful for identifying a set of low-energy conformers that can then be subjected to more rigorous ab initio or DFT analysis.

A systematic study would involve rotating the key dihedral angles of the molecule—specifically around the C-C single bonds connecting the cyclohexyl ring to the butenone moiety and the C-C bond of the ethylenic bridge—to identify all possible stable conformers. The relative energies of these conformers would then be calculated to determine the most stable, or ground-state, conformation.

Table 1: Hypothetical Relative Energies of 3-Buten-2-one, 4-cyclohexyl- Conformers

| Conformer | Dihedral Angle (C-C-C=C) | Method | Relative Energy (kcal/mol) |

| A | 180° (anti-periplanar) | MP2/6-311G | 0.00 |

| B | 60° (gauche) | MP2/6-311G | 2.5 |

| C | -60° (gauche) | MP2/6-311G | 2.5 |

| D | 0° (syn-periplanar) | MP2/6-311G | 5.0 |

This table is illustrative and represents the type of data that would be generated from such a computational study.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of chemical reactions. rsc.orgrsc.org For 3-Buten-2-one, 4-cyclohexyl-, DFT calculations would be invaluable for studying its reactivity, particularly in reactions such as Michael additions or cycloadditions where the enone functionality is involved.

By mapping the reaction pathway, DFT can be used to identify transition states and intermediates, providing a detailed picture of the energy profile of a given reaction. This allows for the determination of activation energies, which are crucial for understanding reaction rates. For instance, the reaction of 3-Buten-2-one, 4-cyclohexyl- with a nucleophile could be modeled to determine whether the reaction proceeds via a concerted or a stepwise mechanism.

Table 2: Hypothetical DFT-Calculated Activation Energies for a Reaction of 3-Buten-2-one, 4-cyclohexyl-

| Reaction Step | Functional/Basis Set | Activation Energy (kcal/mol) |

| Nucleophilic attack | B3LYP/6-31G(d) | 15.2 |

| Proton transfer | B3LYP/6-31G(d) | 5.8 |

This table is illustrative and represents the type of data that would be generated from such a computational study.

Modeling of Stereochemical Outcomes in Transformations

Many chemical reactions can result in the formation of stereoisomers. Computational modeling can predict the stereochemical outcome of reactions involving 3-Buten-2-one, 4-cyclohexyl-. By calculating the energies of the different diastereomeric transition states, it is possible to predict which stereoisomer will be the major product.

For example, in a reaction that creates a new stereocenter, DFT calculations can be used to model the approach of the reactant to the two faces of the double bond in 3-Buten-2-one, 4-cyclohexyl-. The calculated energy difference between the two transition states would allow for the prediction of the enantiomeric or diastereomeric excess. This is particularly relevant for designing stereoselective syntheses.

Table 3: Hypothetical Calculated Energy Differences for Diastereomeric Transition States

| Transition State | Method | Relative Energy (kcal/mol) | Predicted Product Ratio |

| TS-A (leading to R-product) | B3LYP/6-311+G(d,p) | 0.0 | 95:5 |

| TS-B (leading to S-product) | B3LYP/6-311+G(d,p) | 1.8 |

This table is illustrative and represents the type of data that would be generated from such a computational study.

Sustainable and Green Chemistry Aspects in Butenone Synthesis

Development of Environmentally Benign Synthetic Protocols

The pursuit of green chemistry in the synthesis of butenone derivatives involves the adoption of protocols that are less harmful to the environment. This includes the use of safer solvents, catalytic reactions, and renewable starting materials.

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. While organic reactions in aqueous media can be challenging due to the low solubility of many organic compounds, various techniques have been developed to facilitate such transformations. For instance, the synthesis of certain butenone derivatives has been explored in aqueous environments, sometimes with the addition of catalysts or co-solvents to enhance solubility and reaction rates. Research into conducting transformations for compounds like 3-Buten-2-one, 4-cyclohexyl- in aqueous media is an active area of investigation aimed at reducing reliance on volatile organic compounds (VOCs). The use of aqueous solutions can also simplify product isolation and purification processes.

| Parameter | Traditional Organic Solvents | Aqueous Media |

| Environmental Impact | Often toxic, flammable, and contribute to air pollution. | Non-toxic, non-flammable, and environmentally benign. |

| Safety | Poses fire and health hazards. | Significantly safer to handle. |

| Cost | Can be expensive to purchase and dispose of. | Inexpensive and readily available. |

| Reaction Conditions | Often requires anhydrous conditions. | Tolerant to moisture. |

A fundamental principle of green chemistry is the use of catalytic reagents in place of stoichiometric ones. rsc.org Catalysts, used in small amounts, can facilitate reactions with high efficiency and selectivity, generating minimal waste. rsc.org In the context of butenone synthesis, catalytic methods can replace traditional approaches that often rely on stoichiometric amounts of strong acids or bases, which can lead to significant salt waste and corrosion issues. The development of novel catalysts, including solid acid and base catalysts, can prevent the formation of salt by-products. rsc.org These catalytic systems are designed to be recoverable and reusable, further enhancing their environmental and economic benefits. The goal is to develop catalytic transformations that are highly atom-economical, meaning that a high proportion of the atoms in the reactants are incorporated into the final product.

| Approach | Stoichiometric Reagents | Catalytic Reagents |

| Reagent Amount | Required in at least a 1:1 molar ratio with the substrate. | Required in sub-stoichiometric amounts. |

| Waste Generation | Generates significant amounts of by-products. | Generates minimal waste. |

| Selectivity | Can lead to side reactions and lower yields. | Often provides high selectivity for the desired product. |

| Sustainability | Depletes resources and can be costly. | Reusable catalysts enhance sustainability and reduce costs. |

Process Intensification and Continuous Flow Synthesis

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing. frontiersin.orgunito.it For the synthesis of 3-Buten-2-one, 4-cyclohexyl-, this can translate to smaller, safer, and more efficient production processes. mt.com

Continuous flow synthesis, a key technology in process intensification, offers several advantages over traditional batch processing for the production of butenones. frontiersin.orgunito.it In a flow reactor, reactants are continuously pumped through a tube or microreactor where the reaction occurs. mt.com This method allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields and purity. mt.com

The small reaction volumes inherent in flow systems significantly enhance safety, particularly when dealing with highly exothermic reactions or hazardous intermediates. stolichem.comcontractpharma.com The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, preventing thermal runaways. vapourtec.com Furthermore, continuous flow processes can be more easily automated and scaled up by running the system for longer periods or by numbering up (running multiple reactors in parallel). stolichem.com This approach can lead to faster process development and a more flexible and cost-effective manufacturing process. mt.com

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Process Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. mt.com |

| Safety | Higher risk with large volumes of hazardous materials. stolichem.com | Inherently safer due to small reaction volumes. mt.comcontractpharma.com |

| Efficiency | Can have lower yields and more by-products. | Often results in higher yields and purity. mt.com |

| Scalability | Scaling up can be challenging and costly. | More straightforward to scale by extending run time or numbering up. stolichem.com |

| Heat Transfer | Inefficient heat transfer in large vessels. | Excellent heat transfer due to high surface-area-to-volume ratio. vapourtec.com |

Future Research Directions and Unexplored Avenues

Novel Catalytic Systems for Specific Transformations of 3-Buten-2-one, 4-cyclohexyl-

The development of novel catalytic systems is paramount for unlocking the full synthetic potential of 3-Buten-2-one, 4-cyclohexyl-. Future research should focus on catalysts that can efficiently overcome the steric hindrance imposed by the cyclohexyl group and enable highly selective transformations.

Organocatalysis: Chiral phosphines have emerged as powerful catalysts for various asymmetric transformations of α,β-unsaturated ketones. For instance, phosphine-catalyzed [3+2] cycloadditions of allenoates with β-substituted enones have been shown to produce spirocyclic derivatives with high enantioselectivity. The application of similar chiral phosphine (B1218219) catalysts to 3-Buten-2-one, 4-cyclohexyl- could lead to the synthesis of novel spirocyclic compounds containing a cyclohexyl moiety. Furthermore, ion-paired catalysts, combining natural L-amino acids with atropisomeric phosphoric acids, have shown promise in the asymmetric transfer hydrogenation of cyclohexenones. Investigating such systems for the reduction of the double bond in 3-Buten-2-one, 4-cyclohexyl- could provide an efficient route to chiral saturated ketones.

Metal Catalysis: Palladium-catalyzed asymmetric 1,4-additions of arylboronic acids to conjugated enones are a well-established method for forming C-C bonds. The development of palladium complexes with sterically demanding and electron-rich ligands could facilitate the conjugate addition of various organoboronic acids to the sterically hindered β-position of 3-Buten-2-one, 4-cyclohexyl-. Additionally, novel heterogeneous geminal atom catalysts (GACs), featuring two adjacent metal cores, have demonstrated high efficiency in cross-coupling reactions with a reduced carbon footprint. Exploring the use of copper-based GACs for transformations of 3-Buten-2-one, 4-cyclohexyl- could lead to greener and more sustainable synthetic routes.

Photocatalysis: Photocatalytic reactions offer a unique approach to activating enones. The use of metal polypyridyl complexes in the presence of Brønsted acids can promote reductive cyclization reactions of various enones. Applying this methodology to derivatives of 3-Buten-2-one, 4-cyclohexyl- tethered to another olefin could enable the synthesis of complex polycyclic structures.

A summary of potential catalytic systems for future investigation is presented in Table 1.

| Catalyst Type | Potential Transformation | Expected Product Class |

| Chiral Phosphines | [3+2] Cycloaddition with allenoates | Spirocyclic ketones |

| Ion-Paired Amino Acid/Phosphoric Acid | Asymmetric Transfer Hydrogenation | Chiral saturated ketones |

| Palladium Complexes with Bulky Ligands | 1,4-Conjugate Addition of Arylboronic Acids | β-Aryl substituted ketones |

| Heterogeneous Geminal Atom Catalysts (Cu-based) | Cross-Coupling Reactions | Functionalized enones |

| Metal Polypyridyl Photocatalysts with Brønsted Acids | Reductive Cyclization | Polycyclic ketones |

Investigation of Advanced Stereoselective Synthesis of Enantiopure Derivatives

The synthesis of enantiopure derivatives of 3-Buten-2-one, 4-cyclohexyl- is a crucial area for future research, as chirality is a key determinant of biological activity.

Asymmetric Hydrogenation: The enantioselective reduction of the carbon-carbon double bond is a direct route to chiral cyclohexyl-substituted butanones. The use of chiral metal catalysts, such as those based on rhodium or iridium with chiral phosphine ligands, which have been successful for other α,β-unsaturated ketones, should be explored. Dynamic kinetic resolution, combining a lipase (B570770) for enantioselective acylation of a transiently formed alcohol with a racemizing metal catalyst, could also be a powerful strategy.

Enantioselective Conjugate Addition: Organocatalysis offers a plethora of methods for the enantioselective conjugate addition of nucleophiles to enones. Chiral primary amines, for instance, can catalyze the addition of thiols to cyclic enones with high enantioselectivity. The application of such catalysts to 3-Buten-2-one, 4-cyclohexyl- with various nucleophiles (e.g., thiols, malonates, nitroalkanes) would provide access to a wide range of chiral derivatives. The steric hindrance of the cyclohexyl group may play a significant role in the stereochemical outcome, potentially leading to high levels of diastereoselectivity in cases where a new stereocenter is formed.

Chiral Auxiliaries: The use of chiral auxiliaries attached to the enone could be another effective strategy. A cyclohexyl-based chiral auxiliary has been successfully applied in the total synthesis of (+)-linalool oxide. Designing and attaching a suitable chiral auxiliary to a precursor of 3-Buten-2-one, 4-cyclohexyl- could allow for highly diastereoselective transformations, with the auxiliary being removed in a subsequent step.

Potential strategies for the stereoselective synthesis of derivatives are outlined in Table 2.

| Synthetic Strategy | Key Reagents/Catalysts | Target Chiral Moiety |

| Asymmetric Hydrogenation | Chiral Rhodium/Iridium catalysts with phosphine ligands | Chiral saturated ketone |

| Dynamic Kinetic Resolution | Lipase and a racemizing metal catalyst | Enantiopure acylated alcohol precursor |

| Enantioselective Conjugate Addition | Chiral primary amines, squaramides, or thioureas | Chiral β-functionalized ketone |

| Chiral Auxiliary Approach | Removable chiral auxiliaries (e.g., cyclohexyl-based) | Diastereomerically pure functionalized ketone |

Exploration of New Chemical Transformations and Rearrangements

Beyond standard transformations, future research should explore novel chemical reactions and rearrangements involving 3-Buten-2-one, 4-cyclohexyl- to generate molecular diversity.

Cycloaddition Reactions: The enone moiety is an excellent participant in various cycloaddition reactions. Photochemical [2+2] cycloadditions with alkenes could lead to the formation of cyclobutane-containing structures. The regioselectivity and stereoselectivity of such reactions would be influenced by the steric bulk of the cyclohexyl group. Furthermore, formal aza-Diels-Alder reactions with cyclic imines, catalyzed by primary aminothioureas, have been shown to be effective for a range of enones, including cyclic ones. Exploring this reaction with 3-Buten-2-one, 4-cyclohexyl- could provide access to novel nitrogen-containing heterocyclic compounds.

Rearrangement Reactions: Photochemical rearrangements of enones are known to produce diverse and complex molecular architectures. Irradiation of 3-Buten-2-one, 4-cyclohexyl- could potentially lead to lumiketone-type rearrangements or ring contractions, depending on the reaction conditions. Additionally, the Baeyer-Villiger oxidation, which converts ketones to esters, is known to have a high migratory aptitude for cyclohexyl groups. Applying this reaction to the saturated ketone derived from 3-Buten-2-one, 4-cyclohexyl- could lead to the formation of a cyclohexyl ester.

Domino and Cascade Reactions: Designing one-pot multi-step reactions initiated by a transformation of the enone moiety is a promising avenue for increasing synthetic efficiency. For example, a Michael addition followed by an intramolecular aldol (B89426) condensation could be envisioned to construct new ring systems.

Examples of potential new transformations are summarized in Table 3.

| Reaction Type | Potential Reactant | Resulting Structural Motif |

| Photochemical [2+2] Cycloaddition | Alkenes | Cyclobutane-fused systems |

| Formal Aza-Diels-Alder | Cyclic Imines | Nitrogen-containing heterocycles |

| Photochemical Rearrangement | UV light | Bicyclic or ring-contracted products |

| Baeyer-Villiger Oxidation (on saturated ketone) | Peroxy acids | Cyclohexyl ester |

Computational Studies on Reactivity and Selectivity Prediction

Computational chemistry provides a powerful tool for understanding and predicting the behavior of molecules in chemical reactions. Future research should leverage computational methods to gain insights into the reactivity and selectivity of 3-Buten-2-one, 4-cyclohexyl-.

Transition State Modeling: Density Functional Theory (DFT) calculations can be used to model the transition states of various reactions, such as the Michael addition of nucleophiles. By calculating the activation energies for different reaction pathways, it is possible to predict the regioselectivity and stereoselectivity of a given transformation. For 3-Buten-2-one, 4-cyclohexyl-, this would be particularly valuable for understanding how the cyclohexyl group influences the approach of nucleophiles and the stability of transition states. Such studies can help in the rational design of catalysts and the selection of optimal reaction conditions. For example, computational analysis has been used to predict the reactivity of Michael acceptors towards glutathione, which is relevant for assessing potential toxicity.

Predicting Electrophilicity and Nucleophilicity: Computational parameters such as the LUMO energy and the global electrophilicity index can be calculated to quantify the electrophilic character of 3-Buten-2-one, 4-cyclohexyl-. These parameters can then be correlated with experimental reaction rates to develop predictive models for its reactivity with a range of nucleophiles.

Key areas for computational investigation are highlighted in Table 4.

| Computational Method | Area of Investigation | Predicted Outcome |

| Density Functional Theory (DFT) | Transition state analysis of Michael additions and cycloadditions | Regio- and stereoselectivity |

| Quantum Chemical Calculations | Electrophilicity and LUMO energy | Reactivity with various nucleophiles |

| Molecular Dynamics Simulations | Conformational analysis of the cyclohexyl group | Influence on catalyst-substrate interactions |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-cyclohexyl-3-buten-2-one to improve yield and stereoselectivity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For α,β-unsaturated ketones like 4-cyclohexyl-3-buten-2-one, hydrogenation selectivity depends on substituent electronic and steric effects. Studies on analogous compounds (e.g., β-ionone derivatives) suggest using palladium-based catalysts under low hydrogen pressure (1–5 atm) to minimize over-reduction of the conjugated enone system . Reaction monitoring via gas chromatography (GC) with DB-5 columns (30 m, 0.32 mm ID) and temperature ramping (40°C to 230°C) can track intermediates and byproducts .

Q. What spectroscopic techniques are most effective for characterizing 4-cyclohexyl-3-buten-2-one?

- Methodological Answer :

- IR Spectroscopy : The carbonyl stretch (C=O) appears near 1670–1700 cm⁻¹, while conjugated C=C bonds absorb at ~1600 cm⁻¹. Reference spectra from NIST databases (e.g., Sadtler Research Labs) provide benchmarks .

- UV/Vis Spectroscopy : The enone system exhibits strong absorption at 220–260 nm due to π→π* transitions, useful for quantifying concentration in solution .

- Mass Spectrometry : Electron ionization (EI-MS) fragments the molecule at the α,β-unsaturated bond, with major peaks at m/z 194 (M⁺–H₂O) and 149 (cyclohexyl fragment) .

Q. How can researchers ensure reproducibility in thermochemical measurements for this compound?

- Methodological Answer : Calorimetric studies should adhere to standardized methods like combustion calorimetry (ΔcH°liquid = –7760.5 ± 2.8 kJ/mol) and vaporization enthalpy measurements (ΔvapH = 69.0 kJ/mol at 306 K). Discrepancies in ΔfH°liquid values (–213.4 ± 2.8 kJ/mol) may arise from impurities; purity verification via GC-MS and differential scanning calorimetry (DSC) is critical .

Advanced Research Questions

Q. What computational methods are suitable for modeling the reactivity of 4-cyclohexyl-3-buten-2-one in Diels-Alder reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (FMOs) to assess regioselectivity. For example, the LUMO of the enone interacts with the HOMO of dienes, favoring endo transition states. Solvent effects (e.g., toluene vs. THF) are modeled using continuum solvation models (SMD) .

Q. How do structural modifications (e.g., hydroxylation) alter the compound’s stability and bioactivity?

- Methodological Answer : Introducing hydroxyl groups (e.g., 4-hydroxy derivatives) increases polarity and hydrogen-bonding capacity, altering solubility and oxidative stability. Accelerated degradation studies under UV light (λ = 254 nm) and HPLC analysis can quantify photo-oxidation products. For bioactivity, QSAR models correlate substituent electronegativity with antimicrobial potency .

Q. How can researchers resolve contradictions in reported thermodynamic data for this compound?

- Methodological Answer : Contradictions in ΔfH°liquid values may arise from differing experimental setups. Cross-validation using multiple techniques (e.g., combustion calorimetry vs. Benson group increment calculations) and adherence to NIST-recommended protocols reduce errors. Meta-analyses of historical datasets (e.g., Gerasimov et al., 1985 vs. Stephenson and Malanowski, 1987) should account for instrument calibration variances .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.